molecular formula C12H13Cl3N2 B586727 (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride CAS No. 149895-54-5

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

Cat. No.: B586727
CAS No.: 149895-54-5
M. Wt: 291.6
InChI Key: ZCWRRKAXJHHVDX-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is a dihydrochloride salt of a pyridine derivative featuring a 3-chlorobenzyl substituent. Its molecular formula is C₁₂H₁₃Cl₃N₂, with a molar mass of approximately 291.35 g/mol. The compound is synthesized via a two-step process:

Reductive amination: 2-Bromopyridin-4-amine reacts with 3-chlorobenzaldehyde in ethanol using sodium cyanoborohydride to form intermediate IV.

Substitution: Intermediate IV undergoes substitution with Boc-piperazine in toluene using triethylamine (TEA) to yield the final product .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-8H,9H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWRRKAXJHHVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697659
Record name N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149895-54-5
Record name N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyridin-4-ylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and reduced forms.

    Condensation Reactions: The amine group in the compound can participate in condensation reactions with carbonyl compounds, forming imines and related structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted derivatives of (3-Chlorobenzyl)pyridin-4-ylamine.

    Oxidation Products: Oxidized forms of the compound, including quinones and related structures.

    Reduction Products: Reduced forms, such as amines and alcohols.

Scientific Research Applications

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Methoxypyridin-4-yl)methanamine Dihydrochloride

Molecular Formula : C₇H₁₁ClN₂O
Molar Mass : 174.63 g/mol
Key Differences :

  • Replaces the 3-chlorobenzyl group with a 3-methoxy group on the pyridine ring.
  • Smaller molecular size and lower molar mass due to the absence of a benzyl moiety. Applications: Limited data on pharmacological activity; primarily used as a synthetic intermediate .

Quinoline Derivative 25

Synthesis: Derived from 2,4-dichloroquinoline via microwave-assisted substitutions with 3-chlorobenzylamine and Boc-piperazine . Key Differences:

  • Core structure: Quinoline (a bicyclic aromatic system) instead of pyridine.
  • Pharmacological Profile: Likely shares 5-HT receptor antagonism but may exhibit distinct selectivity due to the quinoline scaffold.

Azoamidine Dihydrochloride Compounds (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride)

Molecular Formula : C₈H₁₈N₆·2HCl
Molar Mass : ~275.2 g/mol
Key Differences :

  • Functional Group : Contains an azo group (-N=N-) and amidine moieties.
  • Applications : Used as water-soluble polymerization initiators in industrial settings, contrasting with the pharmaceutical focus of the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Pharmacological Activity Applications
(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride C₁₂H₁₃Cl₃N₂ ~291.35 Pyridine 3-Chlorobenzyl 5-HT6R/5-HT3R antagonist, MAO-B reversible Neuropharmacology research
(3-Methoxypyridin-4-yl)methanamine dihydrochloride C₇H₁₁ClN₂O 174.63 Pyridine 3-Methoxy Not reported Synthetic intermediate
Quinoline derivative 25 Not reported Not reported Quinoline 3-Chlorobenzyl, Boc-piperazine Potential 5-HT receptor modulation Drug discovery
2,2’-azobis(2-methylpropionamidine) dihydrochloride C₈H₁₈N₆·2HCl ~275.2 Azoamidine Azo group, amidine None (polymerization initiator) Industrial synthesis

Research Findings and Functional Insights

Pharmacological Activity

  • The 3-chlorobenzyl group in the target compound enhances binding affinity to serotonin receptors (5-HT6R/5-HT3R) compared to the methoxy analogue, which lacks aromatic bulk .
  • MAO-B reversibility distinguishes it from irreversible inhibitors, reducing off-target effects in neurodegenerative disease models .

Physicochemical Properties

  • The dihydrochloride salt form improves water solubility, critical for bioavailability in drug formulations. This contrasts with neutral azoamidine compounds, which rely on solubility for industrial processes .

Biological Activity

(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride, identified by CAS No. 149895-54-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}Cl2_2N2_2
  • Molecular Weight : 251.12 g/mol
  • Solubility : Soluble in water due to the presence of dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The mechanism can be summarized as follows:

  • Receptor Binding : The compound exhibits a high affinity for specific receptors, which modulates their activity.
  • Signal Transduction : Upon binding, it triggers downstream signaling pathways that can affect cellular responses such as proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, leading to altered cellular metabolism.

Antimicrobial Activity

Research indicates that derivatives of pyridinylamines, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of halogenated pyridine derivatives against various bacterial strains, suggesting that this compound may share similar properties due to its structural characteristics .

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to (3-Chlorobenzyl)pyridin-4-ylamine have shown cytotoxic effects on hematological cancer cell lines by promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

Case Studies

  • Study on Hematological Cancer :
    • Objective : Evaluate the effect of pyridinylamine derivatives on cancer cell lines.
    • Findings : Compounds demonstrated significant reduction in cell viability and increased apoptosis markers in myeloma and leukemia cell lines.
    • : Suggests potential for development as anticancer agents.
  • Antimicrobial Efficacy :
    • Objective : Assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating strong antimicrobial potential .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

  • Absorption : High gastrointestinal absorption rates.
  • Distribution : Ability to cross biological membranes suggests potential central nervous system penetration.
  • Metabolism : Likely metabolized via liver enzymes with possible active metabolites contributing to its biological effects.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
Receptor InteractionModulates signaling pathways

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